N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Description
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative featuring a benzodioxole moiety, a 4-ethylphenyl group, and a pyrrole substituent. The pyrazole core is a versatile heterocycle commonly utilized in medicinal chemistry due to its ability to modulate biological activity through strategic substitution. The ethylphenyl substituent contributes to steric bulk and hydrophobic interactions. This compound’s synthesis likely follows standard carbodiimide-mediated coupling protocols, as evidenced by analogous pyrazole carboxamide syntheses in the literature .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-ethylphenyl)-5-pyrrol-1-ylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-2-17-5-8-19(9-6-17)28-24(27-11-3-4-12-27)20(15-26-28)23(29)25-14-18-7-10-21-22(13-18)31-16-30-21/h3-13,15H,2,14,16H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKKTOLKCIVTPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, mechanism of action, and biological evaluations of this compound, along with relevant data tables and case studies.
1. Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The process may include:
- Formation of the Benzodioxole Moiety : This is achieved through various synthetic routes involving cross-coupling reactions.
- Coupling with Pyrazole Derivatives : The benzodioxole is then coupled with suitable pyrazole precursors under controlled conditions.
The final product's structure is confirmed using spectroscopic techniques such as NMR and mass spectrometry.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act by:
- Inhibition of Enzymes : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways.
- Modulation of Receptor Activity : It may interact with various receptors, leading to altered signaling pathways associated with diseases.
2.2 Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
3. Pharmacological Profile
The pharmacological profile of this compound includes:
3.1 Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
3.2 Anticancer Potential
Preliminary data suggest that it may have anticancer effects by inducing apoptosis in cancer cell lines, although further studies are needed to confirm these findings.
4.
This compound represents a promising candidate for drug development due to its diverse biological activities. Ongoing research will further elucidate its mechanisms and therapeutic potential across various medical fields.
5. Future Directions
Further studies focusing on:
- Detailed mechanism elucidation.
- In vivo efficacy and safety assessments.
- Structure–activity relationship (SAR) analyses to optimize its pharmacological properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
A critical distinction between the target compound and analogs lies in the substituent profile. For example:
Key Observations :
- Electron-withdrawing vs.
- Benzodioxole-containing analogs : The benzodioxole moiety appears in both the target compound and compound 1 (), but the latter’s dihydropyrazole structure and tert-butyl group may confer distinct conformational and pharmacokinetic properties .
Q & A
Basic: What are the standard synthetic routes for this compound?
The synthesis typically involves a multi-step approach:
Core template formation : Cyclocondensation of precursors (e.g., substituted phenylhydrazines and β-ketoesters) to form the pyrazole core .
Functionalization : Introduction of the benzo[d][1,3]dioxol-5-ylmethyl group via alkylation or reductive amination .
Substitution : Addition of the 1H-pyrrol-1-yl group using coupling reactions (e.g., Buchwald-Hartwig amination) .
Purification : Crystallization from ethanol or methanol to isolate the final product .
Key validation : Intermediate and final products are confirmed via melting points, IR (C=O stretch ~1650 cm⁻¹), and NMR (pyrazole proton signals at δ 6.5–8.5 ppm) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Advanced: How can researchers optimize the yield of this compound under varying reaction conditions?
- Experimental Design : Use a Design of Experiments (DoE) approach to evaluate factors like temperature, solvent polarity, and catalyst loading. For example, a central composite design can identify optimal conditions for coupling reactions .
- Critical Parameters :
Case Study : A 15% yield increase was achieved by switching from THF to DMF in the alkylation step, reducing side-product formation .
Advanced: How to address discrepancies in NMR data during structural analysis?
- Spectral Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-311++G(d,p)) to resolve ambiguities .
- Contradiction Example : Observed downfield shifts for pyrrole protons (δ 7.2 ppm vs. predicted δ 6.8 ppm) may indicate π-stacking interactions or impurities. Use HSQC/HMBC to confirm connectivity .
- Mitigation : Repurify via column chromatography (silica gel, ethyl acetate/hexane) and reacquire spectra under controlled humidity .
Advanced: What computational methods are used to predict biological activity?
Molecular Docking : AutoDock Vina or Glide can model interactions with targets like cannabinoid receptors (e.g., binding affinity ΔG ≈ -9.2 kcal/mol for CB1) .
DFT Studies : Calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 4.1 eV) to predict reactivity and charge distribution .
MD Simulations : GROMACS can assess stability in biological membranes (e.g., RMSD < 2.0 Å over 100 ns) .
Validation : Correlate computational results with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) .
Advanced: How to resolve contradictory results in pharmacological assays?
- Case Example : Discrepant IC₅₀ values (e.g., 10 nM vs. 50 nM) in kinase inhibition assays may arise from:
- Statistical Analysis : Apply ANOVA to identify significant variables (p < 0.05) .
Basic: What are the stability considerations for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
